molecular formula C25H34N4O2 B2613329 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922089-39-2

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2613329
CAS No.: 922089-39-2
M. Wt: 422.573
InChI Key: NFCJSLCLVFMXNH-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound of significant interest in pharmaceutical and medicinal chemistry research . This complex molecule is characterized by its multifaceted structure, which incorporates a benzamide group linked via an ethoxy spacer to a hybrid system featuring both 1-methylindoline and 4-methylpiperazine moieties . The indole scaffold, which forms the core of the indoline group, is a privileged structure in drug discovery, known for its wide-ranging biological activities and its ability to bind with high affinity to multiple receptors . Indole derivatives have been extensively documented in scientific literature to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, providing a strong rationale for investigating this specific compound . The presence of the 4-methylpiperazine ring is a common feature in many pharmacologically active compounds, often contributing to improved solubility and bioavailability, as well as enabling key interactions with biological targets. Researchers can leverage this chemical probe to explore novel therapeutic pathways, study structure-activity relationships (SAR) in complex molecular systems, and develop new treatments for various diseases. The compound is provided with guaranteed high purity and stability. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-4-31-22-8-5-19(6-9-22)25(30)26-18-24(29-15-13-27(2)14-16-29)20-7-10-23-21(17-20)11-12-28(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCJSLCLVFMXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using a halogenated precursor.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine group.

    Final Assembly: The final compound is assembled by coupling the indoline and piperazine intermediates with the benzamide core under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine.

    Substitution: The ethoxy group and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound has shown promise in several areas of biological research:

  • Anticancer Activity : Studies indicate that derivatives of indoline compounds exhibit anticancer properties. The structural similarity of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide to known anticancer agents suggests its potential efficacy against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in vitro .
  • Antimicrobial Properties : Research has highlighted the antimicrobial effects of related benzamide derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific functional groups in the compound enhances its interaction with microbial targets, potentially leading to effective treatments for infections .
  • Neuropharmacological Effects : The piperazine moiety is known for its psychotropic effects, which may contribute to the compound's potential in treating neurological disorders. Preliminary studies suggest that compounds containing piperazine can influence neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of a series of indoline derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .

CompoundIC50 (µM)Comparison
4-Ethoxy-Indoline Derivative5.85Higher than 5-FU (9.99 µM)
Control (5-FU)9.99Standard Chemotherapy

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various substituted benzamides were tested against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial effects.

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.65

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Comparisons

The benzamide scaffold is widely utilized in medicinal and agrochemical chemistry. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (if reported) Reference
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (Target) Benzamide Ethoxy, 1-methylindolin-5-yl, 4-methylpiperazine Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine ~299.34 80%
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Salicylamide 3,4-Dimethoxyphenethylamine, 2-hydroxyl ~315.34 34%
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide 2,4-dioxothiazolidin-5-ylidene, phenyl ~324.35 Not reported
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide Ethoxymethoxy, 2,3-dichlorophenyl ~344.21 Not reported
Key Observations:

Substituent Complexity : The target compound exhibits greater structural complexity compared to simpler analogs like Rip-B and Rip-D, which lack heterocyclic moieties (e.g., indoline or piperazine). This complexity may enhance target selectivity but complicate synthesis.

Solubility Modifiers : The 4-methylpiperazine group in the target compound contrasts with the 3,4-dimethoxyphenethylamine in Rip-B and Rip-D. Piperazine derivatives are often employed to improve aqueous solubility and blood-brain barrier penetration, whereas methoxy groups primarily influence lipophilicity.

Agrochemical vs. Pharmaceutical Potential: Etobenzanid (a pesticide) shares the benzamide core but substitutes chlorine and ethoxymethoxy groups, highlighting the scaffold’s versatility across applications.

Pharmacological and Functional Insights (Inferred)

While direct data for the target compound are unavailable, structural analogs provide clues:

  • Rip-B and Rip-D : These compounds were designed for CNS activity, leveraging the 3,4-dimethoxyphenethylamine moiety for serotonin receptor interactions.
  • Etobenzanid : Functions as a herbicide, suggesting that substituent choice (e.g., chlorophenyl groups) dictates agrochemical vs. pharmaceutical utility.
  • Piperazine Advantage : The 4-methylpiperazine in the target compound may confer improved metabolic stability and solubility over Rip-B’s methoxy groups, which are prone to demethylation.

Biological Activity

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N2O2. The compound features an ethoxy group, a piperazine moiety, and an indoline structure, which contribute to its biological activity.

Research indicates that this compound may act as a selective inhibitor of certain receptors or enzymes involved in various biological pathways. For instance, it has been shown to interact with the histamine H4 receptor, which is implicated in inflammatory responses and immune regulation . The binding affinity and selectivity for this receptor suggest potential applications in treating allergic and inflammatory diseases.

Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of benzamide compounds exhibit antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have shown promising results against various bacterial strains .

Antitumor Activity

In vitro studies have suggested that similar benzamide derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. However, specific investigations into the antitumor activity of this compound are necessary to establish its efficacy in cancer therapy.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Histamine H4 Receptor Inhibition : A study reported that compounds with similar structural characteristics effectively inhibited the histamine H4 receptor, leading to reduced inflammatory responses in animal models .
  • Cytotoxicity in Cancer Models : Research on related benzamide derivatives indicated significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for further development in oncology .

Data Table: Biological Activities

Activity TypeDescriptionReference
Histamine H4 InhibitionSelective inhibition leading to reduced inflammation
AntimicrobialPotential activity against bacterial strains
AntitumorInduced apoptosis in cancer cell lines

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